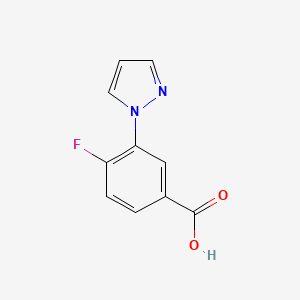

4-氟-3-吡唑-1-基-苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Fluoro-3-pyrazol-1-yl-benzoic acid is a chemical compound with the molecular formula C10H7FN2O2 and a molecular weight of 206.17 . It is used for proteomics research .

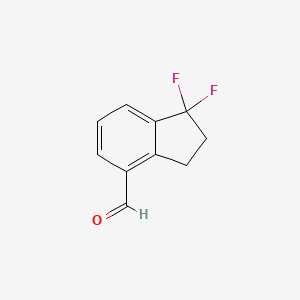

Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-pyrazol-1-yl-benzoic acid is represented by the formula C10H7FN2O2 . This indicates that the compound contains 10 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-3-pyrazol-1-yl-benzoic acid include a molecular weight of 206.17 and a molecular formula of C10H7FN2O2 .科学研究应用

氟代吡唑的合成

开发了一种新的氟代吡唑合成方法,表明了 4-氟-3-吡唑-1-基-苯甲酸等化合物在药物化学中的相关性。该过程涉及苯甲酰氟乙腈与肼的转化,通过一种前所未有的机制生成新的氟吡唑。该研究提供了通往氟代吡唑的合成途径的见解,展示了它们在药物化学领域中的潜力,因为它们的结构和功能的多样性 (Surmont, Verniest, & de Kimpe, 2010)。

杂芳基衍生物的新方法

报道了从 4-氟-3-硝基苯甲酸酯衍生物中合成 1-吡唑-3-基苯并咪唑的简便溶液和固相合成方法。这些方法利用吡唑环的环外氨基对活化氟进行亲核芳香取代。该过程产生了苯并咪唑的新型杂芳基衍生物,这对于生成这些化合物的多样化库至关重要,展示了氟代吡唑在创建复杂分子结构中的广泛应用 (Portilla 等人,2008)。

COX-2 抑制用于治疗应用

对 4,5-二芳基-1H-吡唑-3-醇衍生物(包括衍生自 4-氟-3-吡唑-1-基-苯甲酸的化合物)的合成研究显示出潜在的 COX-2 抑制活性。这些化合物已被合成作为潜在的 COX-2 抑制剂,在抗炎药物的开发中发挥着重要作用。该研究突出了氟吡唑在治疗药物开发中的应用,尤其是在靶向酶抑制以用于治疗目的 (Patel 等人,2004)。

用于金属离子的荧光传感

一项研究利用基于吡唑啉的荧光“关闭”传感机制选择性检测 Hg2+ 离子。该应用强调了氟代吡唑在开发用于环境监测和安全的灵敏且选择性传感器中的效用。无毒的吡唑啉衍生物在存在 Hg2+ 时荧光强度显着降低,证明了其作为选择性荧光“关闭”传感器用于汞离子检测的潜力 (Bozkurt & Gul, 2018)。

未来方向

The future directions for research on 4-Fluoro-3-pyrazol-1-yl-benzoic acid and related compounds could involve further exploration of their antimicrobial properties . The World Health Organization has identified antimicrobial resistance as one of the three greatest threats for human beings in the 21st century . Therefore, the development of new agents, such as 4-Fluoro-3-pyrazol-1-yl-benzoic acid, could be crucial in addressing this global concern .

作用机制

Target of Action

The primary targets of 4-Fluoro-3-pyrazol-1-yl-benzoic acid are two groups of pathogens, staphylococci and enterococci . These bacteria are common causes of infections, and the compound’s activity against them suggests it may have potential as an antimicrobial agent.

Mode of Action

The compound interacts with its targets by disrupting the bacterial cell membrane . This disruption can lead to cell death, making the compound effective at inhibiting bacterial growth .

Biochemical Pathways

Disruption of these pathways can lead to cell death, explaining the compound’s bactericidal action .

Result of Action

The compound’s action results in bactericidal effects, meaning it kills bacteria rather than merely inhibiting their growth . It has shown effectiveness at inhibiting and eradicating biofilms of Staphylococcus aureus and Enterococcus faecalis , which are structures that bacteria form to protect themselves and enhance their survival.

生化分析

Biochemical Properties

It is known that similar compounds have shown inhibitory properties against certain bacteria .

Cellular Effects

It has been suggested that similar compounds may disrupt the bacterial cell membrane .

Molecular Mechanism

Bacteriostatic agents generally inhibit protein synthesis, and bactericidal agents target the cell wall of bacteria .

Temporal Effects in Laboratory Settings

Similar compounds have shown bactericidal effects against Staphylococcus aureus over time .

属性

IUPAC Name |

4-fluoro-3-pyrazol-1-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-8-3-2-7(10(14)15)6-9(8)13-5-1-4-12-13/h1-6H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWPRLUVEXQBRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=CC(=C2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2891038.png)

![2,4-Dichlorophenyl 1-(2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-YL)ethyl ether](/img/structure/B2891043.png)

![N-(5-chloro-2-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2891045.png)

![ethyl 6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2891046.png)

![6,8-difluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2891047.png)

![3-(hydroxymethyl)-5-methyl-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2891053.png)

![1-allyl-N-cyclohexyl-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2891054.png)

![(2R,2'R,3R,3'R)-3,3'-di-tert-Butyl-2,2'-diethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2891055.png)

![4-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B2891060.png)